Antimalarial Potency: 7-Bromo vs 7-Chloro 4-Aminoquinolines
In a systematic structure-activity relationship (SAR) study examining 7-substituted 4-aminoquinolines, 7-bromo-4-aminoquinoline derivatives with diaminoalkane side chains demonstrated antiplasmodial activity equivalent to the corresponding 7-chloro-4-aminoquinolines [1]. This equivalence holds against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum strains, with IC50 values consistently in the low nanomolar range [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 3-12 nM (7-bromo-4-aminoquinolines with various diaminoalkane side chains) |
| Comparator Or Baseline | 7-chloro-4-aminoquinolines (IC50 range: 3-12 nM); 7-fluoro-4-aminoquinolines (IC50 range: 15-50 nM susceptible, 18-500 nM resistant); 7-OMe-4-aminoquinolines (IC50 range: 17-150 nM susceptible, 90-3000 nM resistant) |
| Quantified Difference | Equipotent to 7-chloro; 5-50× more potent than 7-fluoro; 15-250× more potent than 7-OMe against resistant strains |
| Conditions | In vitro culture of Plasmodium falciparum, both chloroquine-susceptible and chloroquine-resistant strains; diaminoalkane side chains included -HN(CH2)2NEt2, -HN(CH2)3NEt2, and -HNCHMeCH2NEt2 |
Why This Matters
This demonstrates that the 7-bromo substitution maintains the critical nanomolar antiplasmodial activity of the clinically validated 7-chloro scaffold while providing distinct synthetic handles for further derivatization.
- [1] De D, Krogstad FM, Cogswell FB, Krogstad DJ. Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. J Med Chem. 1998;41(25):4918-4926. View Source
